DC-CPin711

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

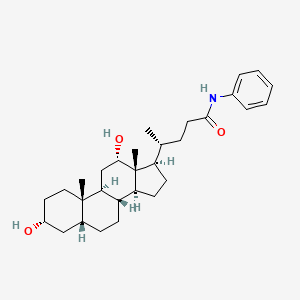

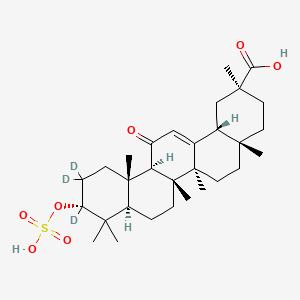

DC-CPin711 is a small molecule drug that acts as a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP). It has an IC50 value of 0.0626 μM and is primarily being researched for its potential therapeutic applications in treating neoplasms and hemic and lymphatic diseases, particularly leukemia .

Preparation Methods

The synthesis of DC-CPin711 involves the design and synthesis of tetrahydroquinolin derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multiple steps of organic synthesis, including the formation of the tetrahydroquinolin core and subsequent functionalization to achieve the desired inhibitory activity . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and efficacy of the compound.

Chemical Reactions Analysis

DC-CPin711 undergoes various chemical reactions, primarily focusing on its interaction with the bromodomain of CREB-binding protein. The compound is known to arrest the cell cycle at the G1 phase and induce apoptosis. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the tetrahydroquinolin core and its subsequent functionalization . The major products formed from these reactions are the functionalized tetrahydroquinolin derivatives that exhibit potent inhibitory activity against the CBP bromodomain.

Scientific Research Applications

DC-CPin711 has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the bromodomain of CREB-binding protein and its role in gene expression regulation. In biology and medicine, this compound is being researched for its potential therapeutic applications in treating leukemia and other neoplasms by inducing apoptosis and arresting the cell cycle at the G1 phase . Additionally, its selectivity towards the CBP bromodomain makes it a promising candidate for targeted cancer therapies.

Mechanism of Action

DC-CPin711 exerts its effects by inhibiting the bromodomain of CREB-binding protein (CBP). This inhibition disrupts the interaction between CBP and acetylated histones, leading to changes in gene expression. The compound arrests the cell cycle at the G1 phase and induces apoptosis, thereby inhibiting the proliferation of cancer cells . The molecular targets involved in this mechanism include the CBP bromodomain and associated transcription factors.

Comparison with Similar Compounds

DC-CPin711 is unique in its potent and selective inhibition of the CBP bromodomain. Similar compounds include other bromodomain inhibitors that target different bromodomains, such as BRD4 inhibitors. this compound’s selectivity towards the CBP bromodomain and its ability to induce apoptosis and arrest the cell cycle at the G1 phase make it a distinct and valuable compound for research and potential therapeutic applications .

Properties

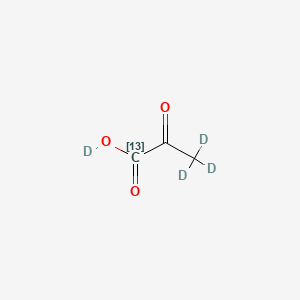

Molecular Formula |

C23H22N4O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-methyl-7-[(3-pyridin-4-ylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxamide |

InChI |

InChI=1S/C23H22N4O2/c1-24-23(29)27-13-3-6-17-7-8-20(15-21(17)27)26-22(28)19-5-2-4-18(14-19)16-9-11-25-12-10-16/h2,4-5,7-12,14-15H,3,6,13H2,1H3,(H,24,29)(H,26,28) |

InChI Key |

FKQOEFTVOPIHMO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)